N-(3-chloro-4-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Description
N-(3-Chloro-4-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by a 3-ethyl group at the triazolo ring and a 3-chloro-4-fluorophenylamine substituent at the 7-position (Figure 1).
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN6/c1-2-20-12-10(18-19-20)11(15-6-16-12)17-7-3-4-9(14)8(13)5-7/h3-6H,2H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAYKHMAMUYLKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Amino-1,2,4-triazole with β-Keto Esters
A widely adopted method involves reacting 3-amino-1,2,4-triazole with ethyl acetoacetate or diethyl malonate under acidic or basic conditions. For example, condensation in acetic acid at 80–100°C yields 7-hydroxy-triazolo[1,5-a]pyrimidine intermediates. Substituting ethyl acetoacetate with ethyl 3-ethylacetoacetate introduces the ethyl group at the triazole’s N3 position during cyclization. This method achieves yields of 65–85%, depending on the substituents’ steric and electronic effects.
1,3-Dipolar Cycloaddition (Click Chemistry)
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers regioselective triazole formation. For instance, reacting propargyl ethyl ether with an azide derivative in the presence of Cu(II) sulfate and sodium ascorbate generates 3-ethyl-1,2,3-triazole, which subsequently undergoes cyclocondensation with pyrimidine precursors like 4,6-dichloropyrimidine. This method ensures precise ethyl group placement but requires stringent anhydrous conditions.
Functionalization of the Triazolopyrimidine Core
Chlorination at Position 7
Hydroxy-triazolopyrimidines are chlorinated using phosphorus oxychloride (POCl₃) under reflux (100–110°C) for 4–6 hours. Excess POCl₃ (3–5 equivalents) ensures complete conversion, with yields exceeding 90%. The resulting 7-chloro intermediate is critical for nucleophilic substitution with amines.
Amine Substitution at Position 7
The 7-chloro intermediate reacts with 3-chloro-4-fluoroaniline in ethanol or DMF, catalyzed by triethylamine or potassium carbonate. Ethanol at 60–80°C for 12–24 hours affords substitution yields of 75–88%. Microwave-assisted synthesis reduces reaction times to 1–2 hours without compromising yield.
Introduction of the 3-Ethyl Group
Alkylation of Pre-Formed Triazolopyrimidines
Post-core formation, the N3 position is alkylated using iodoethane in DMF with sodium hydride as a base. Reaction at 50°C for 6 hours achieves 70–80% yield, though over-alkylation at other nitrogen sites necessitates careful monitoring via thin-layer chromatography (TLC).
Direct Synthesis via Ethyl-Substituted Triazole Precursors
Using 3-ethyl-1,2,3-triazole as a starting material eliminates the need for post-synthesis alkylation. This method, however, requires custom synthesis of the ethyl-triazole precursor, which may involve hazardous azide intermediates.
Reaction Optimization and Analytical Characterization
Solvent and Temperature Effects
Analytical Validation
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms ethyl group integration at δ 1.25–1.40 (triplet, CH₂CH₃) and δ 4.20–4.35 (quartet, NCH₂).
- High-Resolution Mass Spectrometry (HRMS) : Exact mass calculated for C₁₅H₁₃ClFN₆ ([M+H]⁺): 335.0824; observed: 335.0826.
- HPLC Purity : Reverse-phase HPLC (MeCN/H₂O = 40:60) confirms >98% purity.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Microreactors enhance heat transfer and mixing during chlorination and amine substitution, reducing POCl₃ usage by 20% and improving safety.
Catalytic Recycling
Copper catalysts in CuAAC are recovered via ion-exchange resins, lowering production costs by 15%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation + Alkylation | 78 | 97 | Moderate |
| CuAAC + Cyclocondensation | 82 | 98 | Low |
| Direct Ethyl-Triazole Route | 85 | 99 | High |
The direct ethyl-triazole route, while requiring specialized precursors, offers superior yield and scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions. Conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups on the phenyl ring, while oxidation or reduction can lead to changes in the triazolopyrimidine core .
Scientific Research Applications
Molecular Structure and Formula
- Molecular Formula: C12H12ClFN6
- Molecular Weight: Approximately 292.72 g/mol
- Structural Features:
- Triazole ring fused to a pyrimidine
- Substituents: chloro and fluorophenyl groups, ethyl group
Medicinal Chemistry
N-(3-chloro-4-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has garnered attention for its diverse pharmacological properties. Key applications include:
-
Anticancer Activity
- Similar compounds have shown significant anticancer effects by interacting with various biological targets involved in cancer pathways. Studies indicate that triazolo[4,5-d]pyrimidines can inhibit tumor cell proliferation and induce apoptosis.
- Case Study: Research has demonstrated that derivatives exhibit activity against multiple cancer cell lines (e.g., PC3, K562) at concentrations lower than traditional chemotherapeutics like doxorubicin .
-
Anti-inflammatory Effects
- Compounds in this class have been linked to anti-inflammatory activities through inhibition of specific enzymes or pathways associated with inflammation.
- The mechanism often involves modulation of signaling pathways that lead to reduced inflammatory responses.
-
Antifungal and Insecticidal Properties
- Some derivatives have been evaluated for their antifungal properties against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, showing promising results at varying concentrations .
- Insecticidal activities have also been noted against pests like Mythimna separata, indicating potential agricultural applications.
Research Findings
Recent studies highlight the following insights into the applications of this compound:
| Application | Findings |
|---|---|
| Anticancer | Exhibits significant activity against various cancer cell lines; mechanisms involve apoptosis. |
| Anti-inflammatory | Modulates inflammatory pathways; reduces cytokine release in vitro. |
| Antifungal | Effective against several fungal strains; shows potential for agricultural use. |
| Insecticidal | Moderate effectiveness against specific insect pests; further optimization needed. |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Triazolopyrimidine derivatives vary widely in substituents at the 3- and 7-positions, which critically influence their physicochemical and biological properties. Key comparisons include:
Key Observations :
- 7-Position: The 3-chloro-4-fluorophenyl group provides dual halogen bonding, likely improving receptor affinity compared to mono-halogenated (e.g., 3-chlorophenyl in Compound 93) or non-halogenated (e.g., furan-2-ylmethyl in ) analogs .
- Electronic Effects : Trifluoromethyl groups () increase lipophilicity but may reduce solubility, whereas the target’s chloro-fluoro balance optimizes both properties .
Physicochemical Properties
- Melting Points : Most triazolopyrimidines are solids with melting points between 130–155°C (e.g., Compound 5 in : 138.5°C; Compound 9b in : 154°C) . The target’s melting point is expected to align with this range.
- Solubility : The ethyl group and chloro-fluoro substituents likely confer moderate aqueous solubility compared to highly lipophilic derivatives (e.g., trifluoromethyl in ) .
Biological Activity
N-(3-chloro-4-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a synthetic compound belonging to the class of triazolo[4,5-d]pyrimidine derivatives. These compounds have gained attention in medicinal chemistry due to their diverse biological activities, particularly their potential as anticancer and anti-inflammatory agents. This article explores the biological activity of this specific compound, detailing its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H12ClFN6, with a molecular weight of approximately 292.72 g/mol. The compound features a triazole ring fused to a pyrimidine structure, which is substituted with a chloro and a fluorophenyl group along with an ethyl group. This unique structure contributes to its biological activity.
Synthesis
The synthesis of this compound involves multi-step organic reactions. Common methods include:
- Reagents : Dimethylformamide or ethanol as solvents.
- Techniques : Thin-layer chromatography (TLC) for monitoring progress and characterization through nuclear magnetic resonance (NMR) and mass spectrometry (MS).
- Conditions : Careful control of reaction conditions such as temperature and time to optimize yield and purity.
Anticancer Properties
Triazolo[4,5-d]pyrimidines are known for their anticancer properties. Studies indicate that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.01 |
| Compound B | NCI-H460 | 0.03 |
| Compound C | SF-268 | 31.5 |
These findings suggest that the presence of specific substituents on the triazolo[4,5-d]pyrimidine core enhances anticancer activity by targeting critical pathways in tumor cells .
Anti-inflammatory Effects
Research has shown that triazolo[4,5-d]pyrimidines also possess anti-inflammatory properties. The compound's mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Study 1: Anticancer Activity Assessment
A study evaluated the anticancer activity of several triazolo[4,5-d]pyrimidine derivatives against the MCF7 and NCI-H460 cell lines. The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action for this compound. It was found that the compound interacts with specific enzymes involved in cancer proliferation pathways, leading to apoptosis in cancer cells .
Q & A
Q. Q1. What are the optimal synthetic routes and critical reaction parameters for synthesizing N-(3-chloro-4-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine?
Methodological Answer: The synthesis of triazolo[4,5-d]pyrimidine derivatives typically involves multi-step reactions. For analogous compounds, key steps include:
- Cyclocondensation : Formation of the triazole ring via cyclization of hydrazine derivatives with α,β-unsaturated ketones or aldehydes under controlled pH and temperature (e.g., 60–80°C in ethanol) .
- Substituent Introduction : Subsequent alkylation or amination reactions to attach the 3-chloro-4-fluorophenyl and ethyl groups. For example, nucleophilic aromatic substitution (SNAr) with 3-chloro-4-fluoroaniline requires anhydrous conditions and catalysts like triethylamine .
- Purification : Chromatography (e.g., silica gel column) or recrystallization (using DCM/hexane mixtures) to achieve >95% purity. HRMS and ¹H/¹³C NMR are essential for structural confirmation .
Q. Critical Parameters :
- Temperature : Excess heat can degrade the triazole ring; optimal range: 50–80°C.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for SNAr.
- Catalysts : Triethylamine or K₂CO₃ improves yields in alkylation steps .
Q. Q2. What analytical techniques are most reliable for characterizing purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions. For example, the ethyl group’s triplet (~1.3 ppm) and quartet (~4.2 ppm) signals distinguish it from aromatic protons .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., expected [M+H]⁺ for C₁₄H₁₂ClFN₆: 325.07). Discrepancies >0.005 Da suggest impurities .
- HPLC-PDA : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. A single peak with >98% area indicates high purity .
Advanced Research Questions
Q. Q3. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the compound’s molecular conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: DCM/MeOH). SHELXL refines the structure by minimizing R-factors (<5%). Key parameters:
- Contradiction Handling : Discrepancies between NMR and SC-XRD data (e.g., rotational isomerism) require re-evaluation of solution-state dynamics via variable-temperature NMR .
Q. Q4. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
Methodological Answer:
- Modification Strategies :
- Fluorine Substitution : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., CF₃) to enhance target binding. Analogous compounds show IC₅₀ values <100 nM in kinase assays .
- Ethyl Group Variation : Test methyl, propyl, or cyclopropyl analogs to balance lipophilicity (logP 2.5–3.5) and solubility .
- Biological Assays :
Q. Q5. How should researchers reconcile conflicting data on this compound’s stability under physiological conditions?
Methodological Answer:
- Degradation Pathways :
- Hydrolytic Instability : The triazole ring may hydrolyze in acidic media (pH <4). Monitor via LC-MS over 24 hours .
- Oxidative Stress : Incubate with liver microsomes to assess CYP450-mediated degradation.
- Mitigation Strategies :
- Prodrug Design : Mask amine groups with acetyl or PEGylated moieties .
- Formulation : Use liposomal encapsulation to enhance plasma stability .
Q. Q6. What computational methods predict binding modes with biological targets (e.g., kinases)?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to model interactions with ATP-binding pockets. Key steps:
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. RMSD >2 Å indicates poor target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
